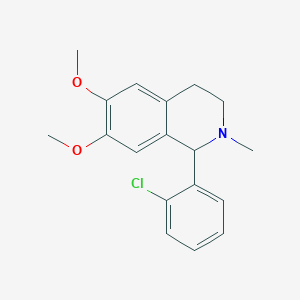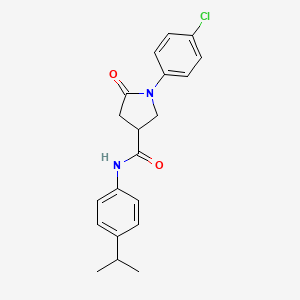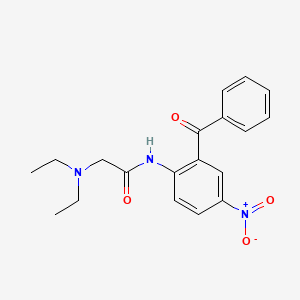![molecular formula C22H14N2O3 B4900683 2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4900683.png)
2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione, also known as MIT-35, is a synthetic compound that has gained attention in recent years due to its potential application in scientific research. This compound belongs to the class of naphthoindazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of immune responses. This compound has also been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione is its potential application in various scientific research fields. This compound is a relatively new compound, and its full potential has not yet been explored. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. This compound is also relatively expensive, which can limit its use in some research settings.
Direcciones Futuras
There are several future directions for the study of 2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione. One direction is to further investigate its potential application in cancer research, neuroprotection, and anti-inflammatory activity. Another direction is to explore its potential as a therapeutic agent for various diseases, including Alzheimer's disease, arthritis, and colitis. Additionally, future studies can focus on improving the synthesis method of this compound to increase its yield and solubility, as well as to reduce its cost.
Métodos De Síntesis
2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione can be synthesized using a multi-step procedure that involves the condensation of 2-methylphenylhydrazine with 2-naphthoquinone-3-carboxaldehyde, followed by cyclization with acetic anhydride. The final product is obtained after purification using column chromatography. The yield of this compound is typically around 40-50%.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione has been studied for its potential application in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
In neuroprotection, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. This compound has also been studied for its anti-inflammatory activity, where it has been found to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c1-12-6-2-5-9-17(12)24-22(27)16-11-10-15-18(19(16)23-24)21(26)14-8-4-3-7-13(14)20(15)25/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBPJXVKRSJPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)

![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4900635.png)

![6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)
![2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)


![methyl 4-[3-(2,5-difluorobenzoyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B4900698.png)
![[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4900699.png)
![N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B4900702.png)
![4-[4-(1-piperidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4900707.png)